Cas no 134381-00-3 ((2S)-2-(2,4,6-trimethylphenyl)propanoic acid)

(2S)-2-(2,4,6-Trimethylphenyl)propanoic acid is a chiral carboxylic acid featuring a sterically hindered 2,4,6-trimethylphenyl group adjacent to the stereogenic center. This compound is of interest in asymmetric synthesis and pharmaceutical applications due to its enantiopure (S)-configuration and the potential for modulating steric and electronic properties in ligand design. The trimethylphenyl moiety enhances stability against oxidative degradation, while the propanoic acid functionality allows for further derivatization. Its well-defined stereochemistry makes it a valuable intermediate for producing optically active compounds, particularly in the development of chiral catalysts or bioactive molecules. The compound’s crystalline nature facilitates purification and characterization.
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid structure
134381-00-3 structure
商品名:(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
CAS番号:134381-00-3
MF:C12H16O2
メガワット:192.254243850708
CID:6277739
PubChem ID:54026725

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-6505755
    • 134381-00-3
    • SCHEMBL7146446
    • (2S)-2-(2,4,6-trimethylphenyl)propanoic acid
    • インチ: 1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m0/s1
    • InChIKey: LCRWFKPBJGFULZ-JTQLQIEISA-N
    • ほほえんだ: OC([C@@H](C)C1C(C)=CC(C)=CC=1C)=O

計算された属性

  • せいみつぶんしりょう: 192.115029749g/mol
  • どういたいしつりょう: 192.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 37.3Ų

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505755-1.0g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
1g
$1414.0 2023-05-31
Enamine
EN300-6505755-2.5g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
2.5g
$2771.0 2023-05-31
Enamine
EN300-6505755-0.5g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
0.5g
$1357.0 2023-05-31
Enamine
EN300-6505755-0.1g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
0.1g
$1244.0 2023-05-31
Enamine
EN300-6505755-0.05g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
0.05g
$1188.0 2023-05-31
Enamine
EN300-6505755-5.0g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
5g
$4102.0 2023-05-31
Enamine
EN300-6505755-0.25g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
0.25g
$1300.0 2023-05-31
Enamine
EN300-6505755-10.0g
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid
134381-00-3
10g
$6082.0 2023-05-31

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid 関連文献

(2S)-2-(2,4,6-trimethylphenyl)propanoic acidに関する追加情報

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid: A Comprehensive Overview

The compound (2S)-2-(2,4,6-trimethylphenyl)propanoic acid, identified by the CAS Registry Number 134381-00-3, is a significant organic molecule with diverse applications in various fields. This compound belongs to the class of α-amino acids derivatives and is characterized by its unique stereochemistry and structural properties. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and as a building block in organic synthesis.

Structurally, (2S)-2-(2,4,6-trimethylphenyl)propanoic acid consists of a propanoic acid backbone with a substituted phenyl group at the second carbon atom. The phenyl ring is heavily substituted with methyl groups at the 2-, 4-, and 6-positions, which imparts significant steric hindrance and electronic effects. This unique structure contributes to its stability and reactivity in various chemical reactions. The (S)-configuration at the chiral center further adds to its specificity in biological systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2S)-2-(2,4,6-trimethylphenyl)propanoic acid. Researchers have employed asymmetric catalysis and enantioselective methodologies to achieve high yields and enantiomeric excesses. These methods are particularly important for its application in drug discovery, where stereochemistry plays a crucial role in determining pharmacokinetic properties.

In terms of biological activity, studies have shown that (2S)-2-(2,4,6-trimethylphenyl)propanoic acid exhibits potent anti-inflammatory and antioxidant properties. These findings have sparked interest in its potential use as a therapeutic agent for chronic inflammatory diseases and oxidative stress-related disorders. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models.

The compound's versatility extends to its application in agrochemicals. Recent research has demonstrated its efficacy as a plant growth regulator and as an enhancer of stress tolerance in crops. This dual functionality underscores its importance as a multi-functional molecule with broad applicability.

In conclusion, (2S)-2-(2,4,6-trimethylphenyl)propanoic acid continues to be a focal point in both academic and industrial research due to its unique properties and diverse applications. As new insights into its synthesis and biological functions emerge, this compound is poised to play an increasingly important role in advancing modern medicine and agriculture.

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